(4-Chloro-2-fluoropyridin-3-yl)methanol
Description
Strategic Importance in Contemporary Chemical Synthesis
The strategic importance of halogenated pyridine (B92270) methanol (B129727) scaffolds lies in their ability to serve as versatile synthons for a wide range of chemical transformations. The chloro and fluoro substituents on the pyridine ring of (4-Chloro-2-fluoropyridin-3-yl)methanol, for instance, create a specific electronic environment that directs the regioselectivity of subsequent reactions. The fluorine atom at the 2-position and the chlorine atom at the 4-position activate the ring towards nucleophilic aromatic substitution, a key reaction in the synthesis of many pharmaceuticals.
These scaffolds are particularly valuable in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. The pyridine core can mimic the purine or pyrimidine bases of ATP, enabling the molecule to bind to the ATP-binding site of kinases. The substituents on the pyridine ring can then be tailored to achieve high potency and selectivity for a specific kinase target.
The table below summarizes the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1805225-41-5 sigmaaldrich.com |
| Molecular Formula | C₆H₅ClFNO |
| Molecular Weight | 161.56 g/mol |
Research Trajectories and Scope of Academic Inquiry
Current research involving this compound and related halogenated pyridine methanols is focused on several key areas. A primary trajectory is the development of novel and efficient synthetic methodologies for the preparation of these building blocks. This includes the exploration of new catalytic systems for the controlled halogenation and functionalization of the pyridine ring.
Another significant area of investigation is the application of these scaffolds in the synthesis of biologically active molecules. Researchers are actively exploring the use of this compound as a key intermediate in the synthesis of inhibitors for a variety of protein kinases implicated in cancer and other diseases. The unique substitution pattern of this compound allows for the generation of diverse libraries of potential drug candidates for structure-activity relationship (SAR) studies.
Furthermore, the academic inquiry extends to understanding the fundamental reactivity of these compounds. Studies on the kinetics and mechanisms of nucleophilic aromatic substitution and other transformations of halogenated pyridines provide valuable insights for the rational design of synthetic routes to complex target molecules. The development of computational models to predict the reactivity and properties of these scaffolds is also an active area of research.
The following interactive data table provides an overview of related halogenated pyridine methanol compounds and their key identifiers:
| Compound Name | CAS Number | Molecular Formula |
| (2-Chloropyridin-3-yl)methanol | 65346-34-1 | C₆H₆ClNO |
| (5-Chloropyridin-3-yl)methanol | 52980-30-2 | C₆H₆ClNO |
| (6-Chloropyridin-3-yl)methanol | 74738-22-4 | C₆H₆ClNO |
| (2-Fluoropyridin-3-yl)methanol | 22982-89-2 | C₆H₆FNO |
| (5-Fluoropyridin-3-yl)methanol | 22982-90-5 | C₆H₆FNO |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
(4-chloro-2-fluoropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5ClFNO/c7-5-1-2-9-6(8)4(5)3-10/h1-2,10H,3H2 |
InChI Key |
KYQRTLHNPYIBTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CO)F |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Chloro 2 Fluoropyridin 3 Yl Methanol
Precursor Synthesis and Pyridine (B92270) Core Construction
The foundational step in the synthesis is the assembly of the correctly substituted pyridine ring. This involves leveraging advanced organic chemistry techniques to install substituents at specific positions on the electron-deficient pyridine nucleus.
Regioselective Functionalization of Pyridine Ring Systems: From Substituted Pyridines to 4-Chloro-2-fluoropyridine (B1350377) Precursors
The inherent electronic properties of the pyridine ring make regioselective functionalization a significant synthetic hurdle. researchgate.net Strategies to overcome this often rely on directed metalation or the strategic use of pre-existing functional groups to guide subsequent reactions.
Directed ortho-metalation (DoM) is a powerful technique where a functional group on the pyridine ring directs deprotonation to an adjacent position using strong bases like alkyllithium reagents or lithium amides. znaturforsch.com The nature and position of the directing metalation group (DMG) are critical in determining the site of metalation. clockss.org For instance, halogens can act as DMGs, facilitating metalation at the ortho position. znaturforsch.comclockss.org The resulting organometallic intermediate can then be trapped with an electrophile to introduce a new substituent. The use of TMP (2,2,6,6-tetramethylpiperidyl) metal bases can offer milder reaction conditions and greater functional group tolerance. znaturforsch.com
In the context of synthesizing 4-chloro-2-fluoropyridine precursors, one could envision starting with a pre-functionalized pyridine, such as 2,3-dichloropyridine (B146566) or 2-chloroisonicotinic acid. mdpi.comchemicalbook.com For example, the functionalization of 2-chloroisonicotinic acid has been explored as a strategy for preparing 2-chloro-4,5-substituted pyridines. mdpi.com Another sophisticated approach involves the generation of highly reactive pyridyne intermediates from precursors like 3-chloropyridines, which allows for subsequent difunctionalization at adjacent positions. nih.gov These methods enable the construction of a polysubstituted pyridine framework that can be carried forward to the desired 4-chloro-2-fluoro arrangement.
Table 1: Selected Strategies for Regioselective Pyridine Functionalization
| Strategy | Description | Typical Reagents | Reference(s) |
|---|---|---|---|
| Directed ortho-Metalation (DoM) | A directing group guides a strong base to deprotonate the adjacent C-H bond, forming a metalated intermediate. | n-BuLi, LDA, TMP-metal bases | znaturforsch.com |
| Halogen Dance Reaction | Migration of a halogen atom to a different position on the pyridine ring, typically initiated by a base or metal-halogen exchange. | Lithium amides, iPrMgCl·LiCl | znaturforsch.comclockss.org |
| Pyridyne Intermediates | Generation of a highly reactive pyridyne from a di-halopyridine or similar precursor, followed by trapping with nucleophiles. | n-BuLi, Arylmagnesium halides | nih.gov |
Halogen Exchange and Introduction Strategies for Fluoro- and Chloro-Substituents on the Pyridine Nucleus
With a suitable pyridine core established, the next critical step is the precise introduction of the chloro and fluoro substituents at the C4 and C2 positions, respectively.
One of the most common and effective methods for introducing a fluorine atom onto an aromatic ring is through nucleophilic aromatic substitution (SNAr) via halogen exchange. A pertinent example is the synthesis of 3-chloro-2-fluoropyridine (B73461) from 2,3-dichloropyridine. chemicalbook.com In this reaction, a fluoride (B91410) salt, such as cesium fluoride (CsF), is used in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to displace one of the chlorine atoms. chemicalbook.com The higher reactivity of fluoropyridines compared to chloropyridines in SNAr reactions is a well-documented phenomenon, which can be exploited for sequential substitutions. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org
Another classic method for introducing fluorine is the Schiemann reaction, which involves the thermal decomposition of a diazonium fluoborate salt derived from a corresponding aminopyridine. lookchem.comresearchgate.net This method has been successfully used to prepare 2-fluoropyridine and 3-fluoropyridine (B146971) from the respective amines. lookchem.com
Direct C-H fluorination offers an alternative route, bypassing the need for a pre-installed leaving group. Reagents such as silver(II) fluoride (AgF₂) have been shown to selectively fluorinate pyridines at the C2 position. nih.govacs.org Similarly, mixtures of elemental fluorine and iodine can effectively generate 2-fluoro-derivatives from various pyridine substrates at room temperature. rsc.org Direct chlorination of the pyridine ring is also possible but often requires more forcing conditions, such as high-temperature radical reactions, due to the ring's electron-deficient nature. youtube.com
Table 2: Comparison of Halogen Introduction Methods for Pyridines
| Method | Precursor | Reagents | Key Features | Reference(s) |
|---|---|---|---|---|
| Halogen Exchange (SNAr) | Dichloropyridine | CsF, KF | Good for introducing fluorine by displacing chlorine. | chemicalbook.com |
| Schiemann Reaction | Aminopyridine | NaNO₂, HBF₄, heat | Classic method for converting amino groups to fluoro groups. | lookchem.com |
| Direct C-H Fluorination | Substituted Pyridine | AgF₂ or F₂/I₂ | Allows for late-stage fluorination without a leaving group. | nih.govacs.orgrsc.org |
Introduction and Transformation of the Hydroxymethyl Functional Group
Once the 4-chloro-2-fluoropyridine core is synthesized, the final stage involves the installation and/or transformation of the substituent at the C3 position to the required hydroxymethyl moiety.
Reduction of 4-Chloro-2-fluoropyridine-3-carbaldehyde and Related Carbonyl Precursors to (4-Chloro-2-fluoropyridin-3-yl)methanol
The most direct and common route to this compound is the reduction of its corresponding aldehyde, 4-chloro-2-fluoropyridine-3-carbaldehyde. This transformation is a standard procedure in organic synthesis, typically achieved with high efficiency using metal hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity in reducing aldehydes and ketones without affecting other potentially sensitive functional groups like esters or the halogen substituents on the pyridine ring. lookchem.comgoogle.com The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol (B145695) at mild temperatures, often ranging from 0 °C to room temperature. google.com For more resistant carbonyls or when a more powerful reagent is needed, lithium aluminum hydride (LiAlH₄) can be employed, although it is less selective and requires anhydrous conditions and careful handling.
Table 3: Common Reducing Agents for Aldehyde to Alcohol Transformation
| Reducing Agent | Typical Solvent(s) | Key Characteristics |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones, easy to handle. |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, non-selective (reduces esters, acids, etc.), requires anhydrous conditions. |
The synthesis of the precursor, 4-chloro-2-fluoropyridine-3-carbaldehyde, would likely be achieved through the formylation of a suitable 4-chloro-2-fluoropyridine intermediate, for example, via a lithiated species quenched with a formylating agent like N,N-dimethylformamide (DMF).
Alternative Synthetic Routes to the Hydroxymethyl Moiety on the Pyridine Scaffold
Beyond the reduction of the aldehyde, alternative synthetic pathways can be employed to generate the hydroxymethyl group. A common strategy involves the reduction of a carboxylic acid or its ester derivative at the C3 position.
For example, a precursor such as methyl 4-chloro-2-fluoropyridine-3-carboxylate could be reduced to the target alcohol. While sodium borohydride is sometimes capable of reducing esters, particularly in the presence of additives or at higher temperatures, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for a clean and efficient transformation. google.com This reaction involves the complete reduction of the ester functional group to the primary alcohol.
Another potential route involves starting with the corresponding carboxylic acid, 4-chloro-2-fluoropyridine-3-carboxylic acid. The acid can be reduced directly to the alcohol using strong reducing agents like LiAlH₄ or by first converting it to the more reactive ester and then performing the reduction.
A less common but viable alternative could involve a Grignard-type reaction. If a 3-bromo-4-chloro-2-fluoropyridine (B2462803) intermediate is available, it could undergo halogen-metal exchange to form an organomagnesium or organolithium species. Subsequent reaction of this nucleophilic intermediate with formaldehyde (B43269) would directly install the hydroxymethyl group. chembk.com
Optimization of Reaction Conditions and Process Chemistry for this compound Synthesis
Optimization efforts focus on several key parameters for each step of the synthesis. These include reaction temperature, pressure, concentration of reactants, choice of solvent, and catalyst type and loading. researchgate.netmdpi.com For instance, in the halogen exchange step (2.1.2), screening different fluoride sources (e.g., KF, CsF), phase-transfer catalysts, and solvent systems could lead to improved yields and shorter reaction times. chemicalbook.com Similarly, in the final reduction step (2.2.1), adjusting the temperature, the molar equivalents of the reducing agent, and the work-up procedure can significantly impact the purity and isolated yield of the final product. google.com
Process chemistry also involves developing scalable and robust purification methods. While laboratory-scale syntheses often rely on column chromatography for purification, this method is often impractical and expensive for large-scale production. researchgate.net Developing procedures for purification by crystallization or distillation is highly desirable. google.com This may involve a detailed study of the solubility properties of the intermediates and the final product in various solvent systems to identify suitable conditions for selective precipitation.
Table 4: Parameters for Optimization in the Synthesis of this compound
| Parameter | Area of Impact | Examples | Reference(s) |
|---|---|---|---|
| Reagents | Yield, Selectivity, Cost | Choice of base (LDA vs. n-BuLi), reducing agent (NaBH₄ vs. LiAlH₄), fluoride source (KF vs. CsF). | znaturforsch.comchemicalbook.comgoogle.com |
| Solvent | Reaction Rate, Solubility, Work-up | Polar aprotic (DMSO, DMF) vs. ethereal (THF, Et₂O) vs. protic (MeOH, EtOH). | chemicalbook.comresearchgate.net |
| Temperature | Reaction Rate, Byproduct Formation | Cryogenic (-78 °C) for metalations vs. elevated temperatures for SNAr. | znaturforsch.comchemicalbook.com |
| Reaction Time | Throughput, Completeness | Monitored by TLC, HPLC, or GC to determine the optimal endpoint. | nih.gov |
| Purification Method | Purity, Scalability, Cost | Chromatography vs. Crystallization vs. Distillation. | researchgate.netgoogle.com |
Investigation of Catalytic Systems and Solvent Systems in Synthetic Pathways
The synthesis of halogenated pyridine methanols often involves catalytic reduction or cross-coupling reactions where the choice of catalyst and solvent is paramount. For the reduction of a precursor like a pyridine-3-carboxylic acid or its ester to this compound, catalytic hydrogenation or, more commonly, the use of hydride-reducing agents is employed. In such reductions, while not strictly catalytic in the same vein as cross-coupling, the solvent system plays a crucial role in modulating the reactivity of the reducing agent and ensuring the solubility of the substrate.
For instance, in the reduction of related carboxylic acid derivatives, sodium borohydride is a frequently used reagent. The choice of solvent can significantly impact the reaction's efficiency and selectivity. Protic solvents like methanol can participate in the reaction by forming alkoxyborohydrides, which can alter the reducing power of the borohydride species nih.gov. A mixed solvent system, such as tetrahydrofuran (B95107) (THF) and methanol, is often employed to balance solubility and reactivity lookchem.com.
In scenarios where the synthesis might proceed via a cross-coupling reaction, such as a Suzuki coupling to introduce a carbon-based substituent that is later converted to the methanol group, palladium-based catalysts are standard. A typical catalytic system would involve a palladium(0) source, like tetrakis(triphenylphosphine)palladium(0), in conjunction with a base such as cesium carbonate lookchem.com. The solvent system for such reactions is typically a mixture of an organic solvent like THF or dioxane and an aqueous solution to facilitate the dissolution of the base and the boronic acid reagent lookchem.com.
The polarity of the solvent has also been shown to influence the molecular properties of halopyridines. Studies on 3-fluoro- and 3-chloropyridines have indicated that while bond lengths are only slightly affected by solvent polarity, other chemical properties can be significantly impacted researchgate.net. This suggests that the choice of solvent can have subtle but important effects on reaction pathways and product stability.
Table 1: Exemplary Solvent Systems in Related Pyridine Syntheses
| Reaction Type | Solvent System | Role of Solvent |
|---|---|---|
| Reduction of Carboxylic Acid | Tetrahydrofuran (THF) / Methanol | Solubilizes reactants, modulates reducing agent reactivity nih.gov |
| Suzuki Coupling | Tetrahydrofuran (THF) / Water | Dissolves organic and inorganic reagents lookchem.com |
Temperature, Pressure, and Stoichiometric Control in High-Yield Syntheses
The successful synthesis of this compound is highly dependent on the precise control of temperature, pressure, and the stoichiometry of the reactants. These parameters are often interdependent and must be optimized for each step of the synthetic sequence.
Temperature control is critical. For instance, in fluorination reactions to introduce the fluorine atom onto the pyridine ring, such as the conversion of a dichloropyridine to a chlorofluoropyridine, elevated temperatures are typically required chemicalbook.com. A reaction might be stirred at 110 °C for an extended period to ensure complete conversion chemicalbook.com. Conversely, reduction reactions using powerful reducing agents like lithium aluminum hydride or even sodium borohydride are often carried out at reduced temperatures, starting at 0 °C or even lower, to control the exothermicity of the reaction and prevent over-reduction or side reactions nih.gov.
Pressure is a less commonly manipulated variable in the synthesis of this specific compound on a lab scale, with most reactions being conducted at atmospheric pressure. However, in catalytic hydrogenation processes, which could be an alternative route for the reduction of a pyridine carboxylic acid, high pressures of hydrogen gas would be necessary dtu.dk. Industrial-scale methanol synthesis, in general, operates at high pressures (50-100 bar), though the synthesis of this specific substituted methanol is unlikely to be performed under such conditions in a research setting dtu.dk.
Stoichiometric control is fundamental to achieving high yields and minimizing the formation of byproducts. In a potential fluorination step using a reagent like cesium fluoride (CsF), an excess of the fluorinating agent is often used to drive the reaction to completion chemicalbook.com. For example, a molar ratio of 1:2 of the dichloropyridine substrate to CsF might be employed chemicalbook.com. Similarly, in reduction reactions, the molar ratio of the substrate to the reducing agent must be carefully controlled. A typical procedure might use 2 molar equivalents of sodium borohydride for the reduction of a carboxylic acid activated as a mixed anhydride (B1165640) nih.gov.
Table 2: Typical Reaction Parameters for Key Synthetic Steps
| Reaction Step | Temperature | Pressure | Stoichiometric Ratio (Substrate:Reagent) |
|---|---|---|---|
| Fluorination | 110 °C chemicalbook.com | Atmospheric | 1 : 2 (Dichloropyridine:CsF) chemicalbook.com |
Advanced Separation and Purification Techniques for Reaction Intermediates and Final Product Isolation
The isolation and purification of this compound and its synthetic intermediates are critical for obtaining a product of high purity. A multi-step synthesis will inevitably generate byproducts and unreacted starting materials that must be removed.
A standard workup procedure following a reaction often involves quenching the reaction mixture, for example, with water or a dilute acid, followed by extraction of the product into a suitable organic solvent like ethyl acetate (B1210297) nih.govchemicalbook.com. The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous salt such as sodium sulfate (B86663) before the solvent is removed under reduced pressure chemicalbook.com.
For the purification of intermediates and the final product, column chromatography is a powerful and widely used technique. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate chemicalbook.com. The polarity of the eluent is optimized to achieve good separation of the target compound from impurities.
In cases where the product is a solid, crystallization can be an effective method of purification. This technique relies on the differential solubility of the product and impurities in a given solvent or solvent mixture at different temperatures. For related compounds like 4-chloro-2-fluoro-3-substituted-phenylboronic acids, which could be precursors, crystallization is a key isolation step google.com.
Furthermore, specialized techniques such as salt-induced phase separation can be employed to improve the extraction of water-miscible organic solvents containing the product from an aqueous phase. The addition of salts like sodium chloride can force the separation of a water-miscible solvent layer containing the desired product, thereby increasing the yield google.com.
Mechanistic Studies and Reaction Pathway Elucidation in the Synthesis of this compound
A likely pathway to this compound involves the reduction of a corresponding carboxylic acid or ester. The reduction of a carboxylic acid with sodium borohydride, for instance, does not occur readily. Therefore, the carboxylic acid is often activated in situ. One common method is the formation of a mixed anhydride with a chloroformate, such as isobutyl chloroformate, in the presence of a non-nucleophilic base like N-methylmorpholine nih.gov. The highly reactive mixed anhydride is then susceptible to nucleophilic attack by the hydride from sodium borohydride. The reaction proceeds through an aldehyde intermediate which is then further reduced to the primary alcohol.
The introduction of the fluorine atom onto the pyridine ring likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In the synthesis of 3-chloro-2-fluoropyridine from 2,3-dichloropyridine, the fluoride ion (from CsF) acts as a nucleophile, attacking the carbon at the 2-position, which is activated towards nucleophilic attack by the ring nitrogen. The chloride ion at this position serves as the leaving group. The reaction is driven by the high nucleophilicity of the fluoride ion in an aprotic polar solvent like DMSO and the formation of a stable chloride salt chemicalbook.com.
Computational studies, such as those using Density Functional Theory (DFT), on related halopyridines have provided insights into how factors like solvent effects can influence the electronic structure and reactivity of these molecules researchgate.net. Such studies can help in predicting the most likely sites for reaction and understanding the stability of intermediates, thereby aiding in the elucidation of reaction pathways.
Reactivity and Derivatization Strategies for 4 Chloro 2 Fluoropyridin 3 Yl Methanol
Transformations of the Hydroxyl Functional Group
The primary alcohol moiety in (4-Chloro-2-fluoropyridin-3-yl)methanol is amenable to a variety of standard chemical transformations, allowing for the introduction of diverse functional groups.
Halogenation of the Methanol (B129727) Moiety to Form Alkyl Halide Derivatives
The conversion of the hydroxymethyl group to a more reactive halomethyl group is a key step in the further functionalization of the molecule. This transformation can be achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) is a common method for converting primary alcohols to the corresponding chlorides. pku.edu.cndoubtnut.commasterorganicchemistry.comresearchgate.netnih.gov In the presence of a base like pyridine (B92270), this reaction typically proceeds via an Sₙ2 mechanism. doubtnut.com The resulting 3-(chloromethyl)-4-chloro-2-fluoropyridine is a versatile intermediate for subsequent nucleophilic substitution reactions.
Similarly, other halogenating agents such as phosphorus tribromide (PBr₃) or phosphorus pentachloride (PCl₅) could be employed to synthesize the corresponding bromo- and chloro-derivatives, respectively. The choice of halogenating agent can influence the reactivity of the resulting alkyl halide.
Table 1: Representative Halogenation of Primary Alcohols
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| Methanol | Thionyl chloride (SOCl₂) | Methyl chloride | Reaction often carried out in the presence of pyridine. doubtnut.com |
| Carboxylic Acid | Thionyl chloride (SOCl₂) | Acid Chloride | A common method for activating carboxylic acids. masterorganicchemistry.com |
Etherification, Esterification, and Oxidation Reactions of the Hydroxymethyl Group
The hydroxymethyl group can be readily converted into ethers and esters. Standard Williamson ether synthesis conditions, involving deprotonation with a strong base like sodium hydride followed by reaction with an alkyl halide, would be expected to yield the corresponding ethers. Esterification can be achieved by reaction with acyl chlorides or carboxylic anhydrides, typically in the presence of a base catalyst.
Oxidation of the primary alcohol offers a pathway to the corresponding aldehyde, 4-chloro-2-fluoro-3-formylpyridine, or further to the carboxylic acid, 4-chloro-2-fluoronicotinic acid. A variety of oxidizing agents can be employed for this transformation. For the selective oxidation to the aldehyde, reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are commonly used. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) would likely lead to the formation of the carboxylic acid. google.com A patent describing the oxidation of the related 2-(p-chlorobenzyl)pyridine to the corresponding ketone using potassium permanganate highlights the feasibility of such transformations within substituted pyridine systems. google.com
Reactivity of the Halogenated Pyridine Core
The two halogen substituents on the pyridine ring, a chloro group at the 4-position and a fluoro group at the 2-position, are susceptible to nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, being an electron-deficient system, facilitate these transformations. nih.gov
Nucleophilic Aromatic Substitution (SₙAr) Reactions on the Halogenated Pyridine Nucleus
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for functionalizing halogenated pyridines. The reactivity of halogens in SₙAr reactions on pyridine rings generally follows the order F > Cl > Br > I, which is opposite to the trend in Sₙ2 reactions. This is due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. nih.gov Therefore, in this compound and its derivatives, the fluorine atom at the 2-position is expected to be more susceptible to nucleophilic attack than the chlorine atom at the 4-position. nih.gov
A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogen atoms. For instance, reactions with primary or secondary amines would lead to the corresponding 2-amino- or 4-aminopyridine (B3432731) derivatives. Several reports describe the regioselective SₙAr on dihalopyridines and related heterocycles, often favoring substitution at the 4-position unless influenced by other substituents or reaction conditions. nih.govresearchgate.net
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine core. The reactivity of the halogens in these reactions is typically I > Br > Cl, with fluorides being the least reactive. Thus, the chlorine atom at the 4-position of this compound derivatives would be the primary site for cross-coupling. libretexts.org
In a Suzuki-Miyaura coupling, the 4-chloro substituent can be reacted with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to introduce new aryl, heteroaryl, or alkyl groups. libretexts.orgbeilstein-journals.orgnih.govnih.gov The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and selectivity.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product |
|---|---|---|---|
| Phenylboronic acid | Haloarenes | Pd(PPh₃)₄ | Biphenyl derivatives libretexts.org |
| 3,4,5-tribromo-2,6-dimethylpyridine | ortho-substituted phenylboronic acids | Pd catalyst | Arylated pyridine derivatives beilstein-journals.org |
Exploration of Regioselectivity and Stereoselectivity in Derivatization Reactions
The presence of multiple reactive sites in this compound and its derivatives necessitates careful control of reaction conditions to achieve the desired regioselectivity.
In SₙAr reactions, the inherent higher reactivity of the 2-fluoro substituent would favor nucleophilic attack at this position. However, steric hindrance from the adjacent hydroxymethyl group (or its derivatives) could potentially influence the regioselectivity, possibly directing the nucleophile to the 4-position.
For transition metal-catalyzed cross-coupling reactions, the greater reactivity of the 4-chloro group compared to the 2-fluoro group provides a clear basis for regioselective functionalization at the 4-position. This allows for a stepwise derivatization strategy where the 4-position is modified first via cross-coupling, followed by SₙAr at the 2-position.
Stereoselectivity is not a major consideration in the reactions of the aromatic pyridine core itself. However, if the derivatization of the hydroxymethyl group introduces a chiral center, subsequent reactions would need to be assessed for their potential to induce diastereoselectivity.
Applications of 4 Chloro 2 Fluoropyridin 3 Yl Methanol As a Building Block in Advanced Organic Synthesis
Utility in the Construction of Complex Heterocyclic Frameworks
The (4-Chloro-2-fluoropyridin-3-yl)methanol scaffold is a key precursor for the synthesis of fused heterocyclic systems, which are prominent motifs in many biologically active compounds. The reactive nature of its substituents allows for sequential and site-selective reactions to build complex polycyclic structures.
The presence of both a chloro and a fluoro substituent makes this molecule particularly amenable to modern cross-coupling methodologies. For instance, the chlorine atom can be selectively targeted in palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new aryl, heteroaryl, or amino groups at the C-4 position. The fluorine atom, being less reactive under these conditions, remains intact for subsequent transformations.
Furthermore, the hydroxymethyl group can be oxidized to the corresponding aldehyde. This aldehyde functionality is a versatile handle for constructing fused rings. For example, it can undergo condensation reactions with various binucleophiles to form fused pyrimidine, pyrazine, or diazepine (B8756704) rings. A notable application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known for their diverse biological activities, including kinase inhibition. nih.govgoogle.com While direct synthesis from this compound is not explicitly detailed in the provided literature, the structural motif is a logical starting point for such syntheses. The general strategy often involves the construction of a pyrazole (B372694) ring fused to a pyrimidine. nih.gov
Similarly, this building block is suitable for the synthesis of other important heterocyclic cores such as thieno[3,2-c]pyridines and pyrazolo[3,4-c]pyridines. lookchem.comworktribe.com The construction of these frameworks often relies on the cyclization of appropriately substituted pyridine (B92270) precursors. The functional handles on this compound provide the necessary reactivity to build up the required side chains for these cyclization reactions.
Integration into Bioactive Scaffolds for Medicinal and Agrochemical Research
The unique electronic and steric properties conferred by the fluorine and chlorine atoms make this compound an attractive building block for the synthesis of bioactive molecules in both medicinal and agrochemical research. Fluorine substitution is a widely used strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
A significant application of this building block is in the development of kinase inhibitors, which are a major class of therapeutics for cancer and inflammatory diseases. researchgate.net For example, derivatives of this scaffold are key intermediates in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4). researchgate.net IRAK4 is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which play a central role in innate immunity and inflammation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. The synthesis of these complex inhibitors often involves the elaboration of the this compound core through a series of coupling and functional group interconversion steps.
In the realm of agrochemicals, halogenated pyridines are a well-established class of compounds with potent fungicidal and insecticidal properties. semanticscholar.org The trifluoromethylpyridine moiety, for instance, is a key structural motif in several commercial agrochemicals. semanticscholar.org While the direct use of this compound in a commercialized agrochemical is not explicitly documented in the provided search results, its structural features are highly relevant. The development of novel fungicides, for example, has involved the synthesis of chloro-containing 1-aryl-3-oxypyrazoles. nih.gov The this compound core could be readily integrated into such structures to modulate their biological activity and physicochemical properties.
The table below summarizes the properties of this compound and a related bioactive scaffold.
| Property | This compound | (4-(4-chloro-2-fluorophenyl)pyridin-3-yl)methanol |
| CAS Number | 1805225-41-5 | 1454913-42-8 |
| Molecular Formula | C₆H₅ClFNO | C₁₂H₉ClFNO |
| Molecular Weight | 161.56 g/mol | 237.66 g/mol |
Precursor in the Synthesis of Labeled Radiochemical Tracers and Imaging Agents
Radiolabeled molecules are indispensable tools in modern biomedical research and clinical diagnostics, particularly for non-invasive imaging techniques like Positron Emission Tomography (PET). The selection of a suitable precursor is critical for the successful synthesis of a radiotracer. This compound possesses structural features that make it a promising candidate for the development of novel PET imaging agents.
The presence of a fluorine atom on the pyridine ring makes it an ideal substrate for radiofluorination to introduce the positron-emitting isotope, Fluorine-18 (¹⁸F). ¹⁸F is one of the most widely used radionuclides in PET due to its favorable decay characteristics, including a convenient half-life of 109.8 minutes and low positron energy. The synthesis of ¹⁸F-labeled tracers often involves a late-stage nucleophilic substitution reaction on an activated aromatic ring. The 2-fluoro-pyridine moiety in the title compound could potentially undergo isotopic exchange or nucleophilic substitution with [¹⁸F]fluoride to generate the desired radiotracer.
Alternatively, the hydroxymethyl group offers another site for radiolabeling. It can be used to introduce Carbon-11 (¹¹C), another important positron-emitting isotope with a shorter half-life of 20.4 minutes. For example, the hydroxyl group can be alkylated with [¹¹C]methyl iodide or [¹¹C]methyl triflate to produce a ¹¹C-labeled methoxy (B1213986) ether derivative. This strategy has been successfully employed for the radiosynthesis of various PET ligands.
Spectroscopic and Analytical Methodologies for the Characterization of 4 Chloro 2 Fluoropyridin 3 Yl Methanol and Its Synthetic Transformations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For (4-Chloro-2-fluoropyridin-3-yl)methanol, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be required to provide a complete picture of the molecule's connectivity and environment of its constituent atoms.
In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons and the methylene (B1212753) protons of the hydroxymethyl group. The chemical shifts (δ) of the pyridine (B92270) ring protons are influenced by the positions of the chloro and fluoro substituents, as well as the methanol (B129727) group. The coupling between adjacent protons (J-coupling) would provide valuable information about their relative positions on the pyridine ring. The methylene protons (CH₂OH) would likely appear as a doublet, which would collapse into a singlet upon D₂O exchange, confirming the presence of the hydroxyl proton.
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling (¹JCF), a characteristic feature that aids in its assignment. The chemical shifts of the other carbon atoms in the pyridine ring and the methylene carbon would further corroborate the proposed structure.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a specific and sensitive probe. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to a pyridine ring. Furthermore, heteronuclear coupling between the fluorine and nearby protons (³JFH and ⁴JFH) could be observed in the ¹H NMR spectrum, providing additional confirmation of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H5 | 7.9 - 8.2 | C2 (C-F) |
| H6 | 7.2 - 7.5 | C3 (C-CH₂OH) |
| CH₂ | 4.6 - 4.9 | C4 (C-Cl) |
| OH | Variable | C5 |
| C6 | ||
| CH₂OH | ||
| Note: These are predicted values and may vary based on the solvent and other experimental conditions. 'd' denotes a doublet. |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, which should correspond to its elemental formula, C₆H₅ClFNO.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This would result in two peaks separated by two mass units, with the M+2 peak having about one-third the intensity of the M peak.
Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. Common fragmentation pathways could include the loss of the hydroxyl group, the entire hydroxymethyl radical, or the chlorine atom. The observation of these fragment ions would further support the proposed structure.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M]⁺ | 161/163 | Molecular ion (containing ³⁵Cl/³⁷Cl) |
| [M-OH]⁺ | 144/146 | Loss of a hydroxyl radical |
| [M-CH₂OH]⁺ | 130/132 | Loss of the hydroxymethyl radical |
| [M-Cl]⁺ | 126 | Loss of a chlorine atom |
| Note: The m/z values are for the most abundant isotopes. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the O-H, C-H, C=N, C=C, C-F, and C-Cl bonds.
The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methylene group would appear in the 2850-3100 cm⁻¹ region. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations would be found in the fingerprint region, typically between 1000-1400 cm⁻¹ and 600-800 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (alcohol) | 3200 - 3600 | Broad stretching vibration |
| C-H (aromatic/aliphatic) | 2850 - 3100 | Stretching vibrations |
| C=N, C=C (pyridine ring) | 1400 - 1600 | Stretching vibrations |
| C-F | 1000 - 1400 | Stretching vibration |
| C-Cl | 600 - 800 | Stretching vibration |
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Purity Assessment
Chromatographic techniques are vital for monitoring the progress of a chemical reaction and for assessing the purity of the final product.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to qualitatively monitor reactions. A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in an appropriate solvent system. The separation of the starting material, intermediates, and the final product can be visualized under UV light or by using a staining agent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given solvent system and can be used for identification purposes.
High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative technique for purity assessment. A solution of the compound is injected into a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. A detector, typically a UV detector for aromatic compounds, records the elution of each component as a peak. The purity of the this compound can be determined by the area of its corresponding peak relative to the total area of all peaks in the chromatogram. The retention time is a characteristic parameter for the compound under specific HPLC conditions (e.g., column type, mobile phase composition, flow rate).
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive technique that provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula, C₆H₅ClFNO. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the molecular formula and the purity of the sample.
Table 4: Theoretical Elemental Composition of this compound (C₆H₅ClFNO)
| Element | Theoretical Percentage |
| Carbon (C) | 44.59% |
| Hydrogen (H) | 3.12% |
| Chlorine (Cl) | 21.94% |
| Fluorine (F) | 11.76% |
| Nitrogen (N) | 8.67% |
| Oxygen (O) | 9.90% |
Computational Chemistry Approaches in the Study of 4 Chloro 2 Fluoropyridin 3 Yl Methanol
Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of (4-Chloro-2-fluoropyridin-3-yl)methanol. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, from which a wealth of information can be derived.
Electronic Structure and Reactivity: The arrangement of the chloro, fluoro, and hydroxymethyl substituents on the pyridine (B92270) ring significantly influences its electronic properties. The fluorine and chlorine atoms are electron-withdrawing, which generally lowers the energy of the molecular orbitals. rsc.org The nitrogen atom in the pyridine ring also acts as an electron sink. Natural Bond Orbital (NBO) analysis can reveal details about intramolecular charge delocalization and the strength of the various bonds within the molecule. rsc.orgresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of reactivity. For substituted pyridines, the HOMO is typically a π-orbital, while the LUMO is a π*-orbital. The energies of these orbitals and the HOMO-LUMO gap determine the molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. ijcce.ac.ir In the case of this compound, the electron-withdrawing halogen substituents are expected to lower the LUMO energy, making the pyridine ring more susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. rsc.org For a substituted pyridine like this, the MEP would likely show regions of negative potential (red/yellow) around the nitrogen atom and the oxygen of the hydroxymethyl group, indicating sites prone to electrophilic attack or hydrogen bonding. Regions of positive potential (blue) would be expected on the hydrogen atoms and near the carbon atoms of the ring, particularly those bonded to the electronegative halogens, indicating susceptibility to nucleophilic attack.
The following table illustrates typical data that can be obtained from QM calculations for a substituted pyridine. Note that these are hypothetical values for this compound, based on general principles and data for related compounds.
| Calculated Property | Predicted Value/Observation | Significance |
| HOMO Energy | ~ -7.0 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.5 eV | Relates to the ability to accept electrons; lower energy indicates higher susceptibility to nucleophiles. |
| HOMO-LUMO Gap | ~ 5.5 eV | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | ~ 2.5 D | Quantifies the overall polarity of the molecule. |
| NBO Charge on N | ~ -0.6 e | Indicates the partial negative charge on the nitrogen atom. |
| NBO Charge on C4 | ~ +0.2 e | Indicates a partial positive charge, a likely site for nucleophilic attack. |
Spectroscopic Property Prediction: QM calculations are also highly effective in predicting various spectroscopic properties, which can aid in the identification and characterization of the compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of QM calculations. researchgate.netgithub.iofrontiersin.orgscilit.com By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to obtain theoretical chemical shifts that, when properly scaled, show excellent agreement with experimental data. github.io This can be crucial for confirming the correct isomeric structure.
Vibrational Spectroscopy: The calculation of vibrational frequencies can predict the appearance of Infrared (IR) and Raman spectra. rsc.orgresearchgate.netresearchgate.net The C-F and C-Cl stretching vibrations, as well as the various ring modes, can be assigned based on these calculations, providing a detailed understanding of the molecule's vibrational characteristics. rsc.orgresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. ijcce.ac.ir For aromatic systems like pyridine, these transitions are typically of the π → π* and n → π* type.
Molecular Modeling and Simulation Techniques Applied to Synthetic Pathways and Conformational Analysis
Beyond static QM calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior of this compound and its formation.
Conformational Analysis: The hydroxymethyl group at the C3 position is not fixed in space and can rotate around the C3-C(methanol) single bond. This rotation gives rise to different conformers with varying energies. Conformational analysis, using either QM methods for a potential energy surface scan or molecular mechanics force fields, can identify the most stable conformations. nih.gov The orientation of the -CH₂OH group relative to the pyridine ring is influenced by steric and electronic factors, including potential hydrogen bonding between the hydroxyl hydrogen and the fluorine at C2 or the nitrogen at C1. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is important for accurately predicting properties that depend on an ensemble average, such as NMR chemical shifts. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule over time, providing a more realistic picture of its dynamics, especially in solution. researchgate.netuni-miskolc.hunih.gov By simulating the molecule surrounded by solvent molecules, one can investigate solvation effects, the stability of different conformers, and the flexibility of the molecule. researchgate.net For instance, an MD simulation could reveal the preferred hydrogen bonding patterns between the hydroxymethyl group and water molecules.
Application to Synthetic Pathways: While predicting entire synthetic pathways from first principles is still a formidable challenge, molecular modeling can be applied to analyze specific steps in a proposed synthesis. For example, the synthesis of this compound might involve the reduction of a corresponding carboxylic acid or aldehyde. Computational modeling could be used to:
Model Reactant Complexes: Investigate the interaction of a precursor molecule with a reducing agent.
Analyze Reaction Intermediates: Calculate the stability of potential intermediates along a reaction coordinate.
Evaluate Steric Hindrance: Assess how the substituents on the pyridine ring might sterically hinder the approach of a reagent to the reactive site.
The following table outlines how different modeling techniques can be applied to study the synthesis and conformation of this molecule.
| Modeling Technique | Application | Insights Gained |
| Potential Energy Surface Scan | Conformational analysis of the -CH₂OH rotor. | Identification of low-energy conformers and rotational barriers. |
| Molecular Dynamics (MD) | Simulation in a solvent (e.g., water, methanol). | Understanding of solvent effects, conformational flexibility, and intermolecular interactions. researchgate.net |
| Docking/Interaction Studies | Modeling the interaction with a catalyst or reagent. | Preferred binding modes and assessment of steric accessibility for a reaction. |
Mechanistic Insights from Computational Studies of Related Fluoropyridine Reactions
Direct computational studies on the reaction mechanisms of this compound may not be extensively available. However, a large body of computational research on the reactivity of fluoropyridines and related haloaromatics provides a strong basis for understanding its chemical behavior.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring, especially when substituted with electron-withdrawing groups like fluorine and chlorine, is activated towards nucleophilic aromatic substitution. Computational studies have extensively investigated SNAr reactions on halopyridines. nih.gov These studies often focus on calculating the activation barriers for the attack of a nucleophile at different positions on the ring. The stability of the intermediate Meisenheimer complex is a key factor in determining the regioselectivity of the reaction. researchgate.net However, recent computational and experimental work has shown that many SNAr reactions, particularly with fluorine as a leaving group, may proceed through a concerted (cSNAr) mechanism without a stable intermediate. nih.govnih.govspringernature.com For this compound, computational studies could predict whether a nucleophile would preferentially displace the fluorine at C2 or the chlorine at C4, and whether the reaction would be stepwise or concerted.
Reactions at the Hydroxymethyl Group: The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation or esterification. Computational studies can model the transition states for these transformations to understand their feasibility and kinetics.
Metal-Catalyzed Cross-Coupling Reactions: The chloro and fluoro substituents can potentially participate in metal-catalyzed cross-coupling reactions. Computational chemistry is widely used to elucidate the mechanisms of these complex catalytic cycles, involving steps like oxidative addition, transmetalation, and reductive elimination.
Addition of Organometallics: The addition of organometallic reagents like Grignard reagents to the pyridine ring is another important class of reactions. Computational studies have been used to understand the regioselectivity of these additions (e.g., 1,2- vs. 1,4-addition to the pyridine ring), which is often influenced by the nature of the substituents on the ring and the reagent itself. acs.orgnih.govrug.nl
By studying these related systems, computational chemistry can provide robust predictions about the reactivity of this compound, guiding the design of new reactions and the synthesis of novel derivatives.
Emerging Research Directions and Future Outlook for 4 Chloro 2 Fluoropyridin 3 Yl Methanol in Chemical Research
Advancement in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including pyridine (B92270) derivatives. Future research is anticipated to focus on developing more sustainable methods for the production of (4-Chloro-2-fluoropyridin-3-yl)methanol, moving away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste. rsc.org
One promising avenue is the adoption of one-pot multicomponent reactions (MCRs). bohrium.com MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent usage, and purification requirements. bohrium.com The development of novel MCRs could enable a more direct and atom-economical synthesis of the (4-chloro-2-fluoropyridin-3-yl) scaffold. Furthermore, the exploration of greener reaction media, such as aqueous ethyl lactate (B86563) or ionic liquids, in the synthesis of pyridine derivatives is an active area of research that could be applied to the production of this compound. bohrium.com The use of microwave irradiation as an alternative energy source has also been shown to accelerate reaction times and improve yields in the synthesis of some pyridine derivatives, offering another potential green chemistry approach. nih.gov
The following table summarizes potential green chemistry approaches for the synthesis of pyridine derivatives, which could be adapted for this compound.
| Green Chemistry Approach | Description | Potential Advantages |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation. bohrium.com | Reduced step count, lower solvent consumption, increased efficiency. bohrium.com |
| Green Solvents | Utilizing environmentally benign solvents like aqueous ethyl lactate or ionic liquids. bohrium.com | Reduced toxicity and environmental impact. bohrium.com |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate chemical reactions. nih.gov | Faster reaction times, potentially higher yields, and improved energy efficiency. nih.gov |
| Catalyst-Free Reactions | Designing reactions that proceed efficiently without the need for a catalyst. bohrium.com | Avoids the use of often toxic and expensive metal catalysts. bohrium.com |
Implementation of Automated and Flow Chemistry Platforms for Scalable Synthesis
The demand for efficient and scalable synthetic routes for fine chemicals and pharmaceutical intermediates is driving the adoption of automated and flow chemistry platforms. These technologies offer significant advantages over traditional batch processing, including improved safety, better process control, and enhanced scalability. For a compound like this compound, these platforms could enable on-demand production and facilitate rapid optimization of reaction conditions.
Flow chemistry, in particular, is well-suited for the synthesis of heterocyclic compounds. researchgate.netyoutube.com By conducting reactions in a continuous stream through a reactor, flow systems allow for precise control over parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities, as well as the ability to safely handle reactive intermediates. youtube.com For the synthesis of this compound, a key reduction step of a corresponding carboxylic acid or ester could be performed in a flow reactor, potentially using a packed-bed of a solid-supported reducing agent, which would simplify purification and enhance safety. The transition from batch to flow processing for the synthesis of other heterocyclic compounds has demonstrated significant improvements in yield and reduction in reaction time. researchgate.net
The table below outlines the potential benefits of implementing automated and flow chemistry for the synthesis of this compound.
| Technology | Key Features | Advantages for this compound Synthesis |
| Automated Synthesis Platforms | Robotic systems for automated reaction setup, monitoring, and workup. | High-throughput screening of reaction conditions, rapid library synthesis for derivatization. |
| Flow Chemistry | Continuous reaction processing in a micro or meso-scale reactor. youtube.com | Improved safety, precise process control, enhanced scalability, and potential for higher yields and purity. researchgate.netyoutube.com |
Development of Novel Catalytic Systems for Efficient Functionalization
The future utility of this compound will also depend on the development of new methods for its selective functionalization. Novel catalytic systems are at the forefront of this research, offering powerful tools for the modification of the pyridine ring.
A significant area of development is the transition metal-catalyzed C-H functionalization of pyridines. rsc.orgnih.gov This approach allows for the direct conversion of C-H bonds into new C-C, C-N, or C-O bonds, bypassing the need for pre-functionalized starting materials. For this compound, the development of regioselective C-H functionalization methods could enable the introduction of new substituents at the C-5 or C-6 positions of the pyridine ring. Rhodium-catalyzed C-H amidation has been reported for 2-chloropyridines, providing a potential route for introducing nitrogen-containing functional groups. nih.gov
Furthermore, the presence of chloro and fluoro substituents on the pyridine ring opens up possibilities for various cross-coupling reactions. While the fluorine atom at the 2-position is generally less reactive in nucleophilic aromatic substitution (SNAr) than a chlorine atom, its presence electron-withdrawing nature can activate the ring for other transformations. nih.govacs.org The chlorine atom at the 4-position can be a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon or nitrogen-based substituents. mdpi.com Research into novel phosphonium (B103445) salts has also shown promise for the 4-position functionalization of pyridines. thieme-connect.com The development of catalysts that can selectively activate the C-Cl bond in the presence of the C-F bond will be crucial for the selective derivatization of this compound.
The following table highlights potential catalytic strategies for the functionalization of this compound.
| Catalytic Strategy | Description | Potential Application for this compound |
| C-H Functionalization | Direct conversion of C-H bonds into new functional groups, often using transition metal catalysts like Rh or Pd. rsc.orgnih.gov | Introduction of new substituents at the C-5 or C-6 positions of the pyridine ring. |
| Palladium-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds by reacting the C-Cl bond with boronic acids (Suzuki) or amines (Buchwald-Hartwig). mdpi.com | Derivatization at the C-4 position by introducing aryl, alkyl, or amino groups. |
| Selective Halogen Functionalization | Development of catalysts that can selectively react with either the C-Cl or C-F bond. | Orthogonal functionalization of the pyridine ring at the C-4 and C-2 positions. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
